molecular formula C5H8ClNO2 B1219790 2-Amino-5-chloropent-4-enoic acid

2-Amino-5-chloropent-4-enoic acid

Cat. No.: B1219790
M. Wt: 149.57 g/mol
InChI Key: QAHGWXYRQRKWSN-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Amino-5-chloropent-4-enoic acid typically involves the chlorination of 2-amino-4-pentenoic acid. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride

Chemical Reactions Analysis

2-Amino-5-chloropent-4-enoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Amino-5-chloropent-4-enoic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 2-Amino-5-chloropent-4-enoic acid exerts its effects involves its interaction with cellular components. In plants, it inhibits cell elongation by decreasing the mechanical extensibility of cell walls . The exact molecular targets and pathways involved in this process are still under investigation.

Comparison with Similar Compounds

2-Amino-5-chloropent-4-enoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C5H8ClNO2

Molecular Weight

149.57 g/mol

IUPAC Name

2-amino-5-chloropent-4-enoic acid

InChI

InChI=1S/C5H8ClNO2/c6-3-1-2-4(7)5(8)9/h1,3-4H,2,7H2,(H,8,9)

InChI Key

QAHGWXYRQRKWSN-UHFFFAOYSA-N

SMILES

C(C=CCl)C(C(=O)O)N

Canonical SMILES

C(C=CCl)C(C(=O)O)N

Synonyms

2-A-5-Cl-4-PA
2-amino-5-chloro-4-pentenoic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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